molecular formula C9H8N2O2 B13793102 Salicylonitrile methylcarbamate CAS No. 942-79-0

Salicylonitrile methylcarbamate

Cat. No.: B13793102
CAS No.: 942-79-0
M. Wt: 176.17 g/mol
InChI Key: YKOXTDUYQAHYNG-UHFFFAOYSA-N
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Description

Salicylonitrile methylcarbamate is an organic compound that has garnered interest due to its potential applications in various fields such as chemistry, biology, medicine, and industry. It is a derivative of salicylonitrile, which is known for its use as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

Preparation Methods

Synthetic Routes and Reaction Conditions

Salicylonitrile methylcarbamate can be synthesized through several methods. One common method involves the reaction of salicylonitrile with methyl isocyanate under controlled conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of supported catalysts, such as boron phosphate on silica, has been shown to improve the efficiency of the reaction .

Chemical Reactions Analysis

Types of Reactions

Salicylonitrile methylcarbamate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the methylcarbamate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, typically under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitrile oxides, while reduction can produce primary amines.

Scientific Research Applications

Salicylonitrile methylcarbamate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of salicylonitrile methylcarbamate involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar Compounds

    Salicylonitrile: A precursor to salicylonitrile methylcarbamate, used in the synthesis of various pharmaceuticals.

    Methylcarbamate: A related compound with similar chemical properties, used in the production of pesticides and pharmaceuticals.

    Salicylamide: Another related compound, used as an analgesic and antipyretic.

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

942-79-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.17 g/mol

IUPAC Name

(2-cyanophenyl) N-methylcarbamate

InChI

InChI=1S/C9H8N2O2/c1-11-9(12)13-8-5-3-2-4-7(8)6-10/h2-5H,1H3,(H,11,12)

InChI Key

YKOXTDUYQAHYNG-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)OC1=CC=CC=C1C#N

Origin of Product

United States

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